(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Polymorphism and Crystal Structure
A study explored the polymorphism of anhydrous pyridine-2,6-dicarboxylic (dipicolinic) acid, highlighting the solid-state architectures and novel structures related to the 4-chloro analogue of this compound. This research emphasizes the importance of understanding the crystal structures and polymorphic forms of chemical compounds, which can have significant implications in various scientific fields such as material science and pharmaceuticals (Grossel et al., 2006).
Synthesis and Biological Activity Prediction
Another study presented a novel method for synthesizing 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids. This synthesis pathway, confirmed by various spectroscopic methods, opens up new possibilities for the creation of complex molecular structures. Additionally, the biological activity of these compounds was predicted, showcasing the intersection of synthetic chemistry and computational biology (Kharchenko et al., 2008).
Pyrrolidine-4-carboxylic Acid Derivatives in Oligomer Synthesis
Research into the synthesis of a variety of 2,2-disubstituted pyrrolidine-4-carboxylic derivatives has been reported. These derivatives are equipped with diverse side chains and protecting groups suitable for oligomer synthesis. This study contributes significantly to the field of peptide and oligomer chemistry, especially concerning non-hydrogen bonded foldamers that may be useful in biomedical applications due to their bioavailability (Huck & Gellman, 2005).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid”. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
(2S)-1-(4-chloropyridine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-3-4-13-8(6-7)10(15)14-5-1-2-9(14)11(16)17/h3-4,6,9H,1-2,5H2,(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXNBROGMFPGNU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259362 | |
Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
167868-27-1 | |
Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167868-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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